molecular formula C20H29NO2S B2835648 2-(cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1331280-48-8

2-(cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No.: B2835648
CAS No.: 1331280-48-8
M. Wt: 347.52
InChI Key: SWGPDJHYSGBDNN-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a structurally complex acetamide derivative characterized by:

  • N-((1-(4-Methoxyphenyl)cyclopentyl)methyl): A cyclopentane ring substituted with a 4-methoxyphenyl group and linked via a methyl bridge to the acetamide nitrogen. This moiety may enhance steric bulk and influence receptor binding.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c1-23-17-10-8-16(9-11-17)20(12-4-5-13-20)15-21-19(22)14-24-18-6-2-3-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPDJHYSGBDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopentylthio and dual cyclopentyl/methoxyphenyl groups. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Structural Differences Potential Implications
Target Compound Cyclopentylthio, (1-(4-methoxyphenyl)cyclopentyl)methyl Dual cyclopentyl groups with thioether linkage Enhanced lipophilicity; possible steric hindrance affecting target engagement .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () 2-Aminophenylthio, 4-methoxyphenyl Aromatic amine vs. cyclopentylthio Higher polarity due to NH₂; demonstrated antimicrobial activity .
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () Benzothiazole, 4-methoxyphenyl Benzothiazole heterocycle vs. cyclopentylthio Improved π-π stacking potential; altered pharmacokinetics .
2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide () Quinoline-thio, benzoylhydrazine Extended conjugated system Potential for DNA intercalation or kinase inhibition .

Molecular Interactions and Docking Insights

The cyclopentylthio group may engage in hydrophobic interactions, while the methoxyphenyl moiety could participate in weak hydrogen bonds (e.g., with CYP450 enzymes or lipid-binding domains) .

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